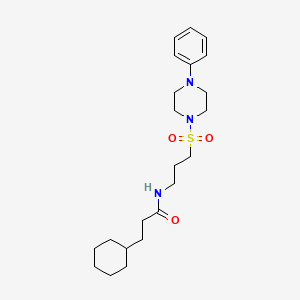![molecular formula C26H20ClFN4O2S B2720633 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 1173760-66-1](/img/structure/B2720633.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C26H20ClFN4O2S and its molecular weight is 506.98. The purity is usually 95%.
BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis Methodologies : A significant aspect of the research on quinazolinone derivatives involves their synthesis. For instance, studies have demonstrated methods for synthesizing benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines through copper-catalyzed C–N coupling and cyclization, providing moderate to good yields under microwave irradiation in dimethylformamide (Dao et al., 2017). This synthesis approach is relevant for generating compounds with potential biological activities.
Biological Activities : Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have shown excellent bioactivities against Ralstonia solanacearum and Gibberella zeae, surpassing some commercial bactericides and fungicides. The structure-activity relationship analysis indicated that electron-withdrawing substitutes on benzene rings enhance bioactivity (Zeng et al., 2016).
Antitumor and Antimicrobial Applications
Antitumor Evaluation : Novel 2,4-substituted quinazoline derivatives containing benzimidazole have been synthesized and evaluated for antitumor activities, showing moderate to potent activities against human tumor cell lines such as MGC-803 and MCF-7 (Li et al., 2018). This highlights the potential of quinazolinone derivatives in cancer research.
Antibacterial Activity : Some quinazolinone derivatives have demonstrated promising antibacterial activities. For instance, 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones showed potent antibacterial activity against Proteus vulgaris and Bacillus subtilis, with certain compounds exhibiting significant zone of inhibition values (Appani et al., 2016).
Optoelectronic Materials
Functionalized Quinazolines for Optoelectronics : Quinazoline derivatives have been explored for their applications in optoelectronic materials, including luminescent elements and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials with potential applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of the compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often implicated in cancer .
Mode of Action
The compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby acting as a dual inhibitor . This interaction results in changes to the signaling networks within the cell .
Biochemical Pathways
The compound affects the PI3K and HDAC pathways . These pathways are involved in a variety of cellular processes, including cell growth and survival . The inhibition of these pathways by 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide can lead to multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The compound’s potent antiproliferative activities against certain cell lines suggest it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of multiple epigenetic modifications affecting signaling networks . These modifications can act synergistically with the inhibition of PI3K and HDAC for the treatment of cancer . The compound has shown potent antiproliferative activities against certain cell lines .
Propriétés
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2S/c1-15(24(33)30-21-12-11-17(27)14-19(21)28)35-26-31-20-10-6-5-9-18(20)23-29-22(25(34)32(23)26)13-16-7-3-2-4-8-16/h2-12,14-15,22H,13H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLDLSCOEGLVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2720551.png)
![[3-(Tert-butoxy)phenyl]methanamine hydrochloride](/img/structure/B2720553.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2720554.png)
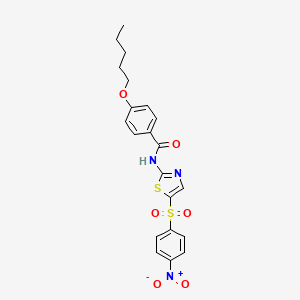
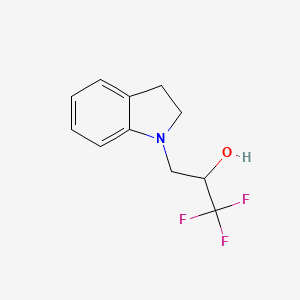
![8-(3-((2-fluorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720558.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2720562.png)
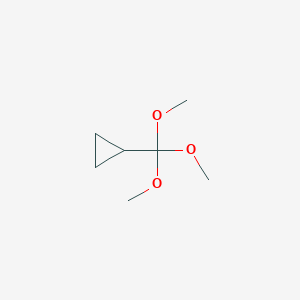
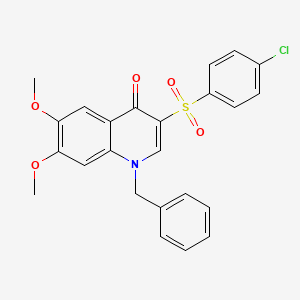
![ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate](/img/structure/B2720567.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)
![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)
![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)
